Dibenzothiophene sulfone
Overview
Description
Synthesis Analysis
The synthesis of dibenzothiophene sulfone and related sulfonamides has been a subject of research due to their applications in medicinal chemistry and materials science. For example, sulfonamides have shown a wide range of pharmacological activities, including use as diuretics, anticancer agents, and carbonic anhydrase inhibitors. Novel drugs like apricoxib and pazopanib, which also incorporate the sulfonamide group, exhibit significant antitumor activity, highlighting the ongoing need for novel sulfonamides in drug development (Carta, Scozzafava, & Supuran, 2012).
Molecular Structure Analysis
Dibenzothiophene sulfone's structure is pivotal in its reactivity and applications. Its molecular structure allows for various functionalizations, which have been exploited in the synthesis of optoelectronic materials. For instance, dibenzophospholes, which share a similar structural motif with dibenzothiophene sulfone, have gained importance in organic electronics due to their optoelectronic properties, demonstrating the significance of such structures in materials science (Hibner-Kulicka et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of dibenzothiophene sulfone involves its capacity to undergo various transformations, including oxidation and sulfonation reactions. These reactions are crucial for modifying its properties for specific applications. For instance, the synthesis and study of transition metal sulfides, such as rhenium(IV) disulfide, from dibenzothiophene derivatives, highlight the versatility of these compounds in catalysis and material applications (Ionov et al., 2017).
Scientific Research Applications
Oxidative Desulfurization : DBT is oxidized to DBT sulfone using molecular oxygen in an emulsion system with polyoxometalate anion as the catalyst. This process is significant for the desulfurization of fuel oils (Lü et al., 2007).
Biodegradation Studies : DBT is degraded to DBT sulfone by Pseudomonas putida as part of its biodegradation pathway, highlighting potential environmental cleanup applications (Mormile & Atlas, 1988).
Biochemical Pathway Analysis : The conversion of DBT sulfone to other chemicals in the dibenzothiophene catabolic pathway is catalyzed by the flavoenzyme DszA, indicating its role in biochemical processes (Adak & Begley, 2016).
Microbial Oxidation : Sulfolobus acidocaldarius, a thermophilic organism, oxidizes DBT to sulfate ions, relevant for processing thiophene compounds in industrial wastes (Kargı & Robinson, 1984).
Enzyme Studies : Sox/dszC gene from Rhodococcus sp. strain IGTS8 encodes an enzyme that oxidizes DBT to DBT sulfone, important for understanding microbial enzymatic activities (Lei & Tu, 1996).
Catalysis and Bioconversion : Investigates selective obtainment of DBT sulfone via catalysis and its subsequent bioconversion under anaerobic conditions (Akopyan et al., 2021).
Microbial Desulfurization : Bacterial isolates remove sulfur from sterically hindered dibenzothiophenes, with DBT sulfone being an intermediate in the process (Lee et al., 1995).
Chemical Ionization Studies : Examines the oxidation reactions of DBT under negative chemical ionization conditions, identifying DBT sulfone as a major ion (Drabner & Budzikiewicz, 1993).
Catalytic Oxidation for Sulfur Removal : Discusses the catalytic oxidation of dibenzothiophene-derivatives to sulfone in diesel fuel, highlighting its application in reducing sulfur content (Mondal et al., 2006).
Deoxydesulfurization : Investigates the removal of sulfur dioxide from dibenzothiophene sulfone using Cs/MCM-41 catalysts, relevant for processing heavy oil (Kim et al., 2010).
Future Directions
properties
IUPAC Name |
dibenzothiophene 5,5-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2S/c13-15(14)11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJFYINYNJYDTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3S2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074424 | |
Record name | Dibenzothiophene 5,5-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzothiophene sulfone | |
CAS RN |
1016-05-3 | |
Record name | Dibenzothiophene sulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1016-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzothiophene-5,5-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzothiophene sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406519 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibenzothiophene 5,5-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzothiophene 5,5-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.551 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBENZOTHIOPHENE 5,5-DIOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D7K6K33UY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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